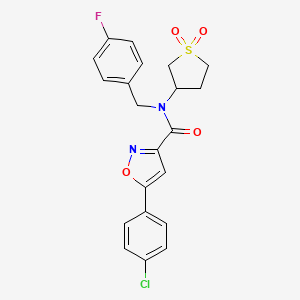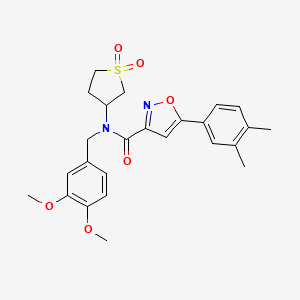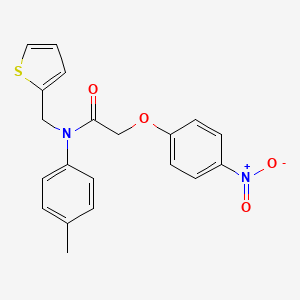![molecular formula C18H18ClN3O3 B11367004 5-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11367004.png)
5-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodiazole core, a chlorinated methoxyphenyl group, and a prop-2-en-1-yloxy substituent. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, followed by its attachment to the benzodiazole core via a suitable linker.
Attachment of the Prop-2-en-1-yloxy Group: This can be done through an etherification reaction, where the prop-2-en-1-ol is reacted with the phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and prop-2-en-1-yloxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzodiazole core or the chlorinated phenyl ring, potentially leading to the formation of amines or dechlorinated products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce amines or dechlorinated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or receptors.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific pathways or receptors involved in disease.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials or as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target, but may include modulation of signal transduction pathways, inhibition of enzyme activity, or disruption of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Benzene, Toluene, Ethylbenzene, Xylene: Volatile organic compounds with similar aromatic structures, known for their environmental and health impacts.
Uniqueness
5-({[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.
Propiedades
Fórmula molecular |
C18H18ClN3O3 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H18ClN3O3/c1-3-6-25-17-13(19)7-11(8-16(17)24-2)10-20-12-4-5-14-15(9-12)22-18(23)21-14/h3-5,7-9,20H,1,6,10H2,2H3,(H2,21,22,23) |
Clave InChI |
MODVAHYVWAMINN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(3,4-dimethylphenoxy)propan-1-one](/img/structure/B11366925.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11366933.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11366936.png)
![3,7-Dibenzoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11366946.png)

![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-isobutylacetamide](/img/structure/B11366958.png)
![N-(3-isopropoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11366960.png)

![2-(2-methoxyphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11366975.png)
![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(4-methoxybenzyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366979.png)
![4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-[2-(5-methyl-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B11366982.png)
![2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-cyclohexen-1-YL)ethyl]acetamide](/img/structure/B11366983.png)
![2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]butanamide](/img/structure/B11366987.png)

